Dual Reactive Sites for Orthogonal Synthesis
The target compound (MW 204.02 g/mol) integrates a bromine atom and a formyl group on the triazole scaffold, enabling two distinct, orthogonal reaction pathways. In contrast, the non‑carbonyl analog 4‑bromo‑1‑ethyl‑1H‑1,2,3‑triazole (CAS 1393532‑87‑0, MW 176.01 g/mol) and the non‑brominated analog 1‑ethyl‑1H‑1,2,3‑triazole‑5‑carbaldehyde (CAS 1393540‑46‑9, MW 125.13 g/mol) each lack one of these functional handles, thereby restricting downstream derivatization to a single reaction manifold .
| Evidence Dimension | Functional Handle Count |
|---|---|
| Target Compound Data | 2 reactive handles (C4-Br, C5-CHO) |
| Comparator Or Baseline | 4-Bromo-1-ethyl-1H-1,2,3-triazole (1 handle, C4-Br only); 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1 handle, C5-CHO only) |
| Quantified Difference | Target compound provides 100% more synthetic handles for sequential diversification |
| Conditions | Structural analysis based on published vendor datasheets |
Why This Matters
Enables iterative library synthesis via chemoselective transformations (e.g., cross-coupling followed by aldehyde condensation), reducing step count and increasing molecular diversity compared to mono-functionalized alternatives.
